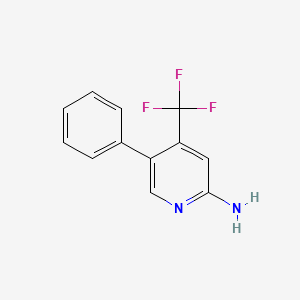![molecular formula C14H16N2O4 B14021596 Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (6-oxo-5-oxa-7-azaspiro[34]octan-2-YL)carbamate is a spirocyclic compound that has garnered interest in the fields of organic chemistry and medicinal chemistry This compound features a unique spirocyclic structure, which is known to impart distinct chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring, which employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and yield of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyl derivatives. These products can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry .
Aplicaciones Científicas De Investigación
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, potentially inhibiting or modulating their activity. The presence of the carbamate group further enhances its ability to form stable complexes with biological molecules, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one: This compound features a similar spirocyclic structure but with different substituents, leading to distinct chemical properties.
Oxa-spirocycles: A class of compounds that includes various spirocyclic molecules with oxygen atoms incorporated into the ring system.
Uniqueness
Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate stands out due to its unique combination of a spirocyclic structure with both oxygen and nitrogen atoms. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H16N2O4 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
benzyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C14H16N2O4/c17-12-15-9-14(20-12)6-11(7-14)16-13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)(H,16,18) |
Clave InChI |
GNJBJEBNNGYTCG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CNC(=O)O2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


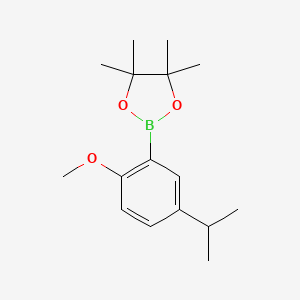



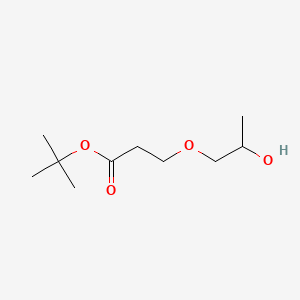

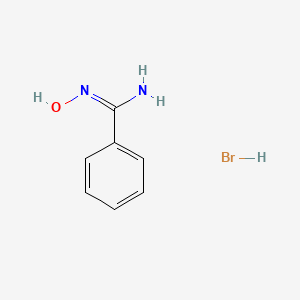
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
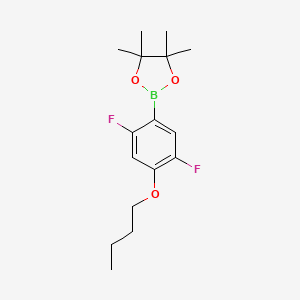
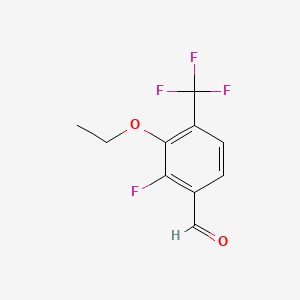
![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)
